4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a methoxyphenyl group and a phenyl group attached to the triazole ring. The thiol group (-SH) attached to the triazole ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or the attached phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins, affecting their function. The compound’s ability to modulate signaling pathways and induce apoptosis in cancer cells is of particular interest in medicinal research .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern.
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Methoxy group at a different position.
4-(3-Hydroxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Hydroxy group instead of methoxy.
Uniqueness
4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3OS |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-5-8-12(10-13)18-14(16-17-15(18)20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,20) |
InChI Key |
NRQSBDATDYTEIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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